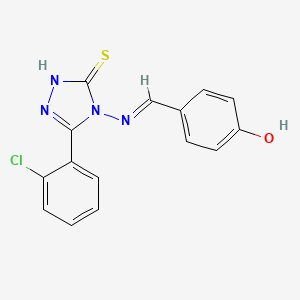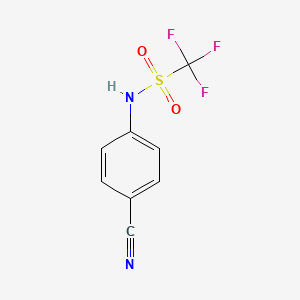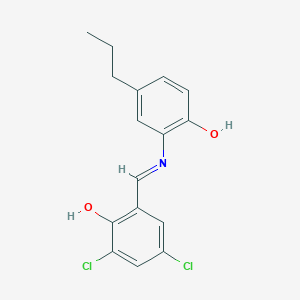
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is a synthetic compound with the molecular formula C16H15Cl2NO2 and a molecular weight of 324.209 g/mol This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and an imino group attached to a phenol ring
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol typically involves a condensation reaction between 2,4-dichlorophenol and 2-hydroxy-5-propylbenzaldehyde . The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while reduction of the imino group can yield an amine derivative.
Applications De Recherche Scientifique
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a synthetic elicitor, capable of triggering strong immune responses in plants . In medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of environmentally-safe pesticide alternatives .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways . In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI) . This results in the production of reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid, which collectively contribute to the plant’s defense against microbial diseases .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is structurally similar to other phenylimino derivatives, such as 2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol and 2,4-dichloro-6-(((2-hydroxy-4-nitrophenyl)imino)methyl)phenol . its unique combination of functional groups, including the propyl group and the specific positioning of the chlorine atoms, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C16H15Cl2NO2 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3 |
Clé InChI |
NYMKJKLPTFWWPH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


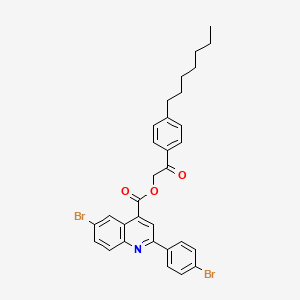
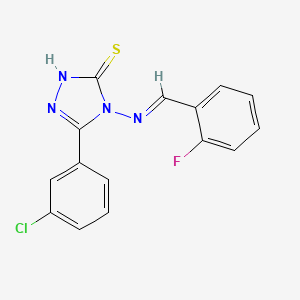
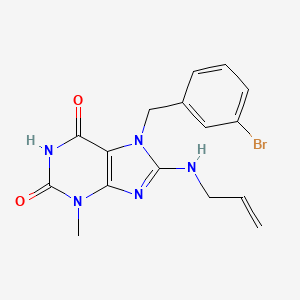
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15086543.png)
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
